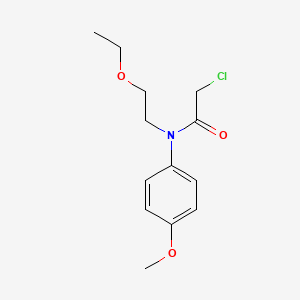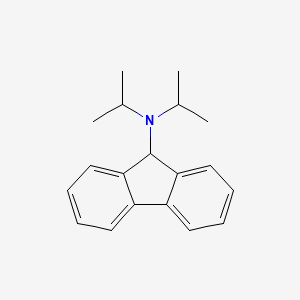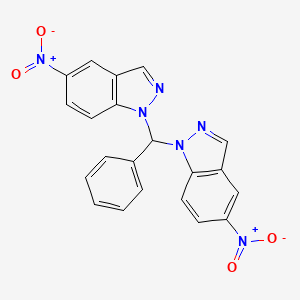![molecular formula C12H9N3O2S B14323506 6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole CAS No. 102791-09-3](/img/structure/B14323506.png)
6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole is a heterocyclic compound that features both a benzimidazole and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the nitro group and the thiophene ring imparts unique chemical properties to the molecule, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole typically involves the condensation of 4-nitro-o-phenylenediamine with thiophene-2-carbaldehyde. The reaction is carried out in ethanol under reflux conditions for about 2 hours. The product is then filtered and washed with cold ethanol to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Condensation: The benzimidazole ring can form through condensation reactions involving diamines and aldehydes.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic reagents such as bromine or chlorine can be used.
Condensation: Acidic or basic catalysts can facilitate the condensation reactions.
Major Products
Reduction of Nitro Group: 6-Amino-2-[(thiophen-2-yl)methyl]-1H-benzimidazole.
Electrophilic Substitution: Halogenated derivatives of the thiophene ring.
Scientific Research Applications
6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: The compound is investigated for its use in organic semiconductors and light-emitting diodes.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene ring can facilitate binding to specific enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-Nitrothiophene: Shares the nitro and thiophene functionalities but lacks the benzimidazole ring.
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Contains a thiophene ring and a nitro group but has different substituents.
Uniqueness
6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole is unique due to the combination of the benzimidazole and thiophene rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
102791-09-3 |
|---|---|
Molecular Formula |
C12H9N3O2S |
Molecular Weight |
259.29 g/mol |
IUPAC Name |
6-nitro-2-(thiophen-2-ylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C12H9N3O2S/c16-15(17)8-3-4-10-11(6-8)14-12(13-10)7-9-2-1-5-18-9/h1-6H,7H2,(H,13,14) |
InChI Key |
PEVXXSQYTLQDJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)

![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)






